molecular formula C12H13NO2 B042196 benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 31970-04-4

benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B042196
CAS No.: 31970-04-4
M. Wt: 203.24 g/mol
InChI Key: XSKKIFJNZPNVGO-UHFFFAOYSA-N
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Description

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound with the molecular formula C12H13NO2. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-pyrroline with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dioxane under ice bath conditions, followed by room temperature reaction . The product is then extracted using ether and purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate serves as an intermediate in the synthesis of heterocyclic compounds and other organic molecules. Its unique structure allows for the formation of various substituted pyrrole derivatives, which are essential in organic synthesis.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown its ability to inhibit certain enzymes involved in cell proliferation, making it a candidate for further investigation as a therapeutic agent.

Medicine

As a building block in drug development, this compound is being explored for its potential as a lead compound in pharmaceuticals aimed at treating various diseases. Its biological activity suggests it could play a role in developing new medications.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as a precursor for agrochemicals. Its properties make it suitable for various chemical processes, including chromatography and mass spectrometry.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The compound was found to inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. This suggests that further development could lead to effective cancer therapies.

Antimicrobial Effects

Research conducted at a leading university demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlight its potential as an active ingredient in antimicrobial formulations.

Mechanism of Action

The mechanism of action of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties.

Biological Activity

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}NO
  • CAS Number : 31970-04-4

The compound features a pyrrole ring, which is known for its role in various biological functions and interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

  • Anticancer Activity : Research indicates that this compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways remain under investigation but are thought to involve modulation of key signaling cascades in cancer cells .
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits varying degrees of antimicrobial activity against several pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

Pathogen Type Tested Strains Activity Level
Bacteria E. coli, S. aureus, P. aeruginosaModerate to High
Fungi C. albicans, A. nigerVariable

In vitro tests showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In a study involving cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at concentrations ranging from 10 to 30 µM.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines and evaluated their antimicrobial properties. The results indicated that these derivatives exhibited enhanced activity compared to the parent compound .

Case Study 2: Anticancer Properties

In a separate study on breast cancer cells, this compound showed potential in reducing cell viability through apoptosis induction mechanisms .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight its unique properties:

Compound Name Activity Type Unique Features
Benzyl pyrrole-1-carboxylateAntimicrobialEnhanced solubility due to hydroxymethyl group
N-Benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidinesAnticancerImproved selectivity towards cancer cells

This comparison illustrates how structural modifications can influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via carbamate protection of 2,5-dihydro-1H-pyrrole followed by benzylation. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl groups to stabilize the pyrroline ring during synthesis .
  • Benzylation : Employ benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
  • Optimization : Monitor reaction kinetics using techniques like NMR or HPLC to adjust solvent polarity (e.g., DMF vs. THF) and temperature (typically 0–25°C). Evidence from similar tert-butyl derivatives suggests that steric hindrance and electron-withdrawing substituents influence yield .

Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular geometry of this compound?

Answer:
Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and non-covalent interactions. Use the following workflow:

  • Data Collection : Collect high-resolution data (≤1.0 Å) using synchrotron sources or modern diffractometers.
  • Structure Solution : Employ SHELXT or SHELXD for phase determination, particularly for non-centrosymmetric crystals .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms. For example, in related Co(II) complexes, S–S bond lengths were refined to ~2.05 Å, confirming disulfide interactions .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the pyrroline ring in this compound?

Answer:

  • FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bending modes (~1550 cm⁻¹) to confirm carbamate formation .
  • NMR : Use ¹H and ¹³C NMR to resolve diastereotopic protons in the dihydropyrrole ring. For example, benzyl protons typically show resonances at δ 4.5–5.0 ppm .
  • UV-Vis : Monitor π→π* transitions in the pyrroline ring (λmax ~250 nm) to assess conjugation effects .

Q. How can computational methods clarify the role of non-covalent interactions in stabilizing the crystal structure?

Answer:

  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(S)→σ*(Co–S) in related Co complexes) .
  • AIMAll : Calculate bond critical points (BCPs) to confirm hydrogen bonds (e.g., O–H···N interactions with ρ(r) ~0.02–0.05 a.u.) .
  • DFT : Optimize geometry using B3LYP/6-311+G(d,p) and compare with experimental data to identify packing forces .

Q. What strategies address contradictions between experimental and computational bond lengths in the carbamate group?

Answer:
Discrepancies often arise from crystal packing or solvent effects. Mitigation steps:

  • Periodic DFT : Use CASTEP or VASP to model crystal environments, improving agreement with X-ray data .
  • Hirshfeld Surface Analysis : Visualize close contacts (e.g., C–H···O interactions) that compress bond lengths .
  • Dynamic Effects : Account for thermal motion using TLS refinement in SHELXL .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Compare experimental spectra with TD-DFT calculations to assign absolute configuration .
  • X-ray Crystallography : Determine Flack parameter (near 0) for unambiguous stereochemical assignment .

Q. What synthetic routes enable functionalization at the 3-position of the pyrroline ring?

Answer:

  • Borylation : Introduce tert-butyl 3-boronopicolinate via Miyaura borylation (Pd(dppf)Cl₂ catalyst, 80°C) .
  • Cross-Coupling : Perform Suzuki-Miyaura reactions with aryl halides to install substituents (e.g., pyrenyl groups) .
  • Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration, followed by reduction to amines .

Q. How do hydrogen-bonding networks influence the stability of this compound in the solid state?

Answer:
In related structures, NH···O=C interactions form 1D chains, while C–H···π interactions stabilize 3D packing. Use Mercury (CCDC) to calculate interaction energies (typically 2–5 kcal/mol per bond) . For example, in Co(II) complexes, S–S···H–N bonds contribute ~15% to lattice energy .

Q. What challenges arise in refining disordered solvent molecules in the crystal lattice, and how are they resolved?

Answer:
Disordered solvents (e.g., DMSO) complicate electron density maps. Solutions:

  • SQUEEZE (PLATON) : Model diffuse scattering and subtract solvent contributions .
  • ISOR Restraints : Apply in SHELXL to constrain anisotropic displacement parameters .
  • Thermogravimetric Analysis (TGA) : Confirm solvent content (e.g., weight loss at 100–150°C) .

Q. How can mechanistic studies differentiate between radical and ionic pathways in reactions involving this compound?

Answer:

  • EPR Spectroscopy : Detect radical intermediates (e.g., TEMPO adducts) during photochemical reactions .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for proton-transfer steps; KIE >2 suggests radical mechanisms .
  • DFT Calculations : Map reaction coordinates to identify transition states (e.g., spin density plots for radical pathways) .

Properties

IUPAC Name

benzyl 2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKKIFJNZPNVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349189
Record name Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31970-04-4
Record name Benzyl 3-pyrroline-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31970-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dihydro-1H-pyrrole (30 g, 434 mmol) in dioxane (0.43 M solution) was added CbzOSu (130 g, 521 mmol). After being stirred at room temperature for 18 h, the reaction mixture was concentrated to around 300 mL, diluted with 1000 mL of EtOAc. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The desired benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate was obtained in 91% yield (80.0 g) as a colorless oil by flash column chromatography. 1H NMR (CDCl3, 400 MHz): δ 7.32 (5H, m), 5.80 (2H, m), 5.77 (2H, s), 4.22 (4H, m). LC/MS (uplc): MH+ 204.2, 160.1 (−44), 0.86 min.
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30 g
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Synthesis routes and methods II

Procedure details

43 mL benzyloxycarbonyl chloride in 135 mL dichlormethane was added to 17.6 g 1-benzyl-2,5-dihydro-1H-pyrrole in 135 mL dichlormethane at 0° C. in 60 min. The mixture was stirred 3 h at RT and washed with saturated sodium hydrogencarbonate solution. The organic layer was dried and evaporated. The residue was purified by chromatography on silica gel (hexane/ethyl acetate: 5/1) to give 19.7 g of the desired product.
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43 mL
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17.6 g
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135 mL
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135 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2,5-dihydro-1H-pyrrole (3.3 mL, 43.4 mmol) and Et N (9 mL, 65.1 mmol) in DCM (200 mL) at 0° C. was added dropwise benzyl chloroformate (7.3 mL, 52 mmol). After 1 h, the solution was partitioned between H O-DCM. The organic phase was back extracted several times with DCM and the combined organic fractions were dried (Na SO), concentrated and purified via column chromatography (silica, DCM) yielding the title compound (6 g, 68%) as a yellow oil: LCMS ES (m/e) 204 (M+H).
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3.3 mL
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7.3 mL
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200 mL
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Yield
68%

Synthesis routes and methods IV

Procedure details

Commercially-obtained pyrrolidine 5 (6.7 g, 96 mmol) was dissolved in DCM (100 ml) at 0° C. Cbz-Cl (13.6 g, 80 mmol) was added slowly, and the reaction was allowed to stir for 14 hours. The solvent was removed under vacuum, and the residue was taken up in ethyl acetate. This ethyl acetate was washed with 0.5 N HCl two times, saturated sodium bicarbonate solution once, brine and dried over MgSO4. The solvent was removed under vacuum to yield the title product 6 (15.9 g (99%), 78 mmol). 1H NMR (DMSO-d6): δ 7.24 (m, 5H), 5.61 (m, 2H), 5.35 (s, 2H), 3.62 (d, J =4.3 Hz, 2H). MS (ESI-POS): [M+H]+=204.
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6.7 g
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13.6 g
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100 mL
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Yield
99%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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